(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
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Overview
Description
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. This specific compound is characterized by a methyl group attached to the 4-position of one pyridine ring and a methanamine group attached to the 5’-position of the other pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with molecular targets such as metal ions. The compound can coordinate with metal centers, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways and processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
(4’-Methyl-[2,2’-bipyridin]-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
4-Methyl-2,3’-bipyridin-5’-amine: Similar structure but without the methanamine group.
Uniqueness
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is unique due to the presence of both a methyl group and a methanamine group, which confer distinct chemical properties. These functional groups enhance its ability to participate in various chemical reactions and form stable complexes with metal ions, making it valuable in scientific research and industrial applications.
Properties
CAS No. |
1346686-71-2 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-(4-methylpyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-3-15-12(4-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,6,13H2,1H3 |
InChI Key |
WBDHMGWNWSLYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
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